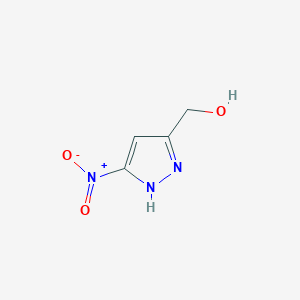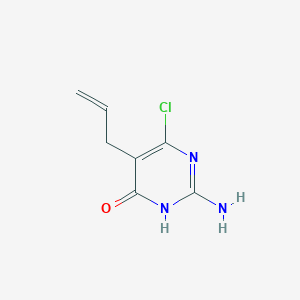![molecular formula C12H9FN4OS B1418267 1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1204298-15-6](/img/structure/B1418267.png)
1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Vue d'ensemble
Description
“1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . This class of compounds has been identified to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate with IC50s in the low micromolar range .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves a high-throughput screening strategy . The synthesis process has been optimized, leading to improved biochemical potencies, improved cellular ALDH inhibition in HGSOC cell lines, and substantial improvements in microsomal stability .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups. The 4-fluorobenzyl portion is projected towards the two copper ions (CuA and CuB) engaging π-stacking interaction with H263 and hydrophobic contacts with V283 and A286 .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound has been found to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate . It also exhibits promising antifungal activity .
Applications De Recherche Scientifique
Protein Kinase Inhibitors for Cancer Treatment
- Summary of Application : Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source. However, the development of these compounds involves constructing these scaffolds in an attempt to assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .
- Results or Outcomes : The results indicate that these pyrimidine derivatives have shown promising anticancer activity through selective inhibition of protein kinases .
BTK Inhibitors for Mantle Cell Lymphoma Treatment
- Summary of Application : A novel class of pyrazolopyrimidine-based BTK inhibitors were designed and evaluated in mantle cell lymphoma (MCL) cell lines .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source. However, the development of these compounds involves the design and synthesis of novel pyrazolopyrimidine-based derivatives .
- Results or Outcomes : The target compounds had made great progress in improvement of antiproliferative activity compared to the lead compound. Some compounds demonstrated effectively antiproliferative activity in MCL cells lines with single-digit micromolar potency .
Anticancer Activity Against Human Breast Cell Line (MCF7)
- Summary of Application : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against the human breast cell line (MCF7) .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source. However, the development of these compounds involves the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives .
- Results or Outcomes : The newly synthesized compounds were evaluated for their in vitro cytotoxic activity using doxorubicin as the reference drug .
Antimicrobial Activity
- Summary of Application : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source. However, the development of these compounds involves the synthesis of new pyrazole derivatives .
- Results or Outcomes : The synthesized compounds were evaluated for their antimicrobial activity .
Orientations Futures
The future directions for the research and development of this compound could involve further optimization of the synthesis process, exploration of its other potential biological activities, and evaluation of its safety and toxicity. The compound has shown promising results in inhibiting the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate and in exhibiting antifungal activity . Therefore, it could be further explored for its potential applications in medical and agricultural fields.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4OS/c13-8-3-1-7(2-4-8)6-17-10-9(5-14-17)11(18)16-12(19)15-10/h1-5H,6H2,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWYFHAREFOXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC(=S)N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)
![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)
![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)
![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)
![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

